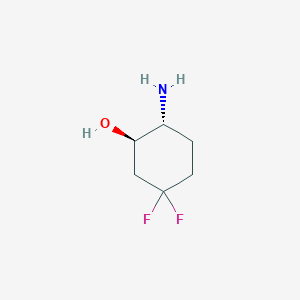
3-(Benzyloxy)oxan-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl It is a derivative of oxane, featuring a benzyloxy group and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)oxan-4-amine hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through intramolecular cyclization reactions. For instance, starting from a suitable diol, cyclization can be achieved using acid catalysts.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. Benzyl alcohol can be reacted with the oxane derivative in the presence of a strong base to form the benzyloxy group.
Amination: The introduction of the amine group can be achieved through reductive amination. This involves the reaction of the oxane derivative with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted oxane derivatives.
科学研究应用
3-(Benzyloxy)oxan-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Benzyloxy)oxan-4-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability, while the amine group can participate in hydrogen bonding and ionic interactions.
相似化合物的比较
Similar Compounds
- 3-(Methoxy)oxan-4-amine hydrochloride
- 3-(Ethoxy)oxan-4-amine hydrochloride
- 3-(Phenoxy)oxan-4-amine hydrochloride
Uniqueness
3-(Benzyloxy)oxan-4-amine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its methoxy or ethoxy analogs. This makes it particularly useful in applications requiring enhanced membrane permeability and stability.
属性
IUPAC Name |
3-phenylmethoxyoxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHJXSBNRPJUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














